Fmoc-Orn(Fmoc)-OH
Description
Fmoc-Orn(Fmoc)-OH is a doubly protected ornithine derivative featuring two 9-fluorenylmethoxycarbonyl (Fmoc) groups: one on the α-amino group and the other on the side-chain amino group of ornithine. This dual protection enables orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS), facilitating selective side-chain modifications or cyclization reactions. The compound is widely used in peptide dendrimer synthesis (e.g., α/ε-cascade structures) and in constructing peptides requiring controlled branching . Its stability under acidic and basic conditions (e.g., TFA or piperidine treatments) makes it compatible with standard Fmoc-SPPS protocols.
Properties
IUPAC Name |
(2S)-2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N2O6/c38-33(39)32(37-35(41)43-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31)18-9-19-36-34(40)42-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30/h1-8,10-17,30-32H,9,18-21H2,(H,36,40)(H,37,41)(H,38,39)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKOCIWEYMAENQ-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549390 | |
| Record name | N~2~,N~5~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201046-59-5 | |
| Record name | N~2~,N~5~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Fmoc)-OH typically involves the protection of the α-amino group and the δ-amino group of ornithine with Fmoc groups. The process generally includes the following steps:
Protection of the α-amino group: The α-amino group of ornithine is first protected by reacting with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Protection of the δ-amino group: The δ-amino group is then protected by reacting the intermediate with another equivalent of Fmoc-Cl under similar conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Orn(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc groups can be removed under basic conditions using reagents such as piperidine, resulting in the formation of free amino groups.
Coupling Reactions: The free amino groups can then participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of Fmoc groups.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products:
Deprotected Ornithine: Removal of Fmoc groups yields free ornithine.
Peptides: Coupling reactions result in the formation of peptides with ornithine residues.
Scientific Research Applications
Key Applications
The compound is instrumental in developing peptide-based therapeutics. Researchers utilize Fmoc-Orn(Fmoc)-OH to create peptides that can target specific diseases, enhancing drug efficacy and specificity. For instance, peptides synthesized with this compound have shown promise in targeting cancer cells more effectively than conventional treatments.
Case Study: Peptide Inhibitors in Cancer Therapy
A study demonstrated that peptides synthesized using this compound could selectively inhibit cancer cell growth by targeting specific receptors on the cell surface, leading to improved therapeutic outcomes .
Bioconjugation
In bioconjugation processes, this compound facilitates the attachment of peptides to other biomolecules, such as antibodies or nanoparticles. This capability is crucial for developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.
Example Application: Targeted Drug Delivery Systems
Research has shown that conjugating peptides synthesized with this compound to nanoparticles can significantly improve the delivery of anticancer drugs to tumor sites, resulting in higher concentrations at target locations and reduced systemic toxicity .
Protein Engineering
This compound is valuable in protein engineering, allowing scientists to modify proteins for enhanced stability and functionality. This modification is essential in various biotechnological applications, including enzyme design and vaccine development.
Data Table: Protein Modifications Using this compound
| Modification Type | Purpose | Example Application |
|---|---|---|
| Stability Enhancement | Increase resistance to degradation | Enzyme stabilization |
| Functionalization | Introduce new functionalities | Vaccine development |
Mechanism of Action
The mechanism of action of Fmoc-Orn(Fmoc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc groups protect the amino functions during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, allowing for the construction of peptide chains.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Fmoc-Orn(Fmoc)-OH vs. Fmoc-Lys(Fmoc)-OH
- Structure: Both are diamino acids with dual Fmoc protection. However, ornithine (Orn) has a shorter side chain (4-amino butyric acid) compared to lysine (Lys, 5-amino pentanoic acid).
- Applications :
- Synthetic Flexibility : this compound allows orthogonal Boc/Fmoc strategies (e.g., Boc-Orn(Fmoc)-OH), whereas Fmoc-Lys(Fmoc)-OH is less common in dual-protection schemes .
This compound vs. Fmoc-Orn(Boc)-OH
- Protection Strategy :
- Synthetic Utility : Fmoc-Orn(Boc)-OH is more versatile in multi-step syntheses requiring selective side-chain deprotection .
This compound vs. Fmoc-Orn(Alloc)-OH
- Deprotection Mechanism :
- Applications : Fmoc-Orn(Alloc)-OH is ideal for synthesizing peptides with post-SPPS functionalization (e.g., DCP-modified peptides) .
This compound vs. Fmoc-Orn(i-PrCO-Hao)-OH
Research Findings and Case Studies
Case Study: Antimicrobial Dendrimers
- This compound was used to synthesize G1 and G2 dendrimers with ε-lysine branches, demonstrating superior antimicrobial activity against Gram-negative bacteria compared to Fmoc-Lys(Fmoc)-OH-based analogs .
- Key Advantage : The shorter ornithine side chain reduces steric crowding, enhancing bacterial membrane penetration.
Case Study: β-Sheet Foldamers
- Fmoc-Orn(i-PrCO-Hao)-OH enabled the synthesis of peptide 4 (o-anisoyl-Val-Orn(i-PrCO-Hao)-Phe-Ile-Leu-NHMe), which formed stable β-sheet dimers in CDCl₃. In contrast, this compound lacks this structural induction capability .
Biological Activity
Fmoc-Orn(Fmoc)-OH, or Nα,Nδ-difluorenylmethyloxycarbonyl-ornithine, is a derivative of the amino acid ornithine that plays a significant role in peptide synthesis and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its applications in drug development and its interactions at the molecular level.
This compound has the molecular formula and a molecular weight of 596.64 g/mol. It is characterized by the presence of two Fmoc (fluorenylmethyloxycarbonyl) protecting groups on the ornithine amino acid, which enhance its stability during synthesis and manipulation in biochemical applications .
Structure
The structure of this compound is illustrated below:
Anticancer Potential
Research indicates that compounds related to ornithine derivatives, including this compound, exhibit significant anticancer properties. For example, studies have shown that related peptides can inhibit receptor tyrosine kinases like ErbB3, which are implicated in various cancers . The modulation of signaling pathways such as PI3K/Akt has been observed, suggesting that ornithine derivatives could serve as promising candidates for cancer therapeutics.
Siderophore Activity
This compound is also noted for its role in the synthesis of siderophores—molecules that bind iron and facilitate its transport in biological systems. The Nδ-hydroxy-Nδ-acetyl-ornithine motif found in these compounds acts as a bidentate ligand, enhancing their iron-binding capabilities . This property is particularly relevant for developing siderophore-drug conjugates, which utilize the natural transport mechanisms of bacteria to deliver therapeutic agents effectively.
Stability and Synthesis
The stability of Fmoc-protected ornithine derivatives under solid-phase peptide synthesis (SPPS) conditions has been well documented. Studies demonstrate that the compound maintains integrity during various deprotection steps, allowing for efficient peptide assembly . This stability is crucial for synthesizing complex peptides that may have therapeutic applications.
Study 1: Synthesis and Stability Assessment
A study focusing on the synthesis of a model peptide containing this compound highlighted its stability under different deprotection conditions. The peptide sequence DA-Lys-Ser-Orn(OH,Ac)-OH was synthesized using standard Fmoc-chemistry protocols, demonstrating successful incorporation of the ornithine derivative without significant degradation .
Study 2: Anticancer Activity Evaluation
In vitro assays conducted on cell lines treated with peptides incorporating this compound revealed cytotoxic effects against various cancer types. The research indicated that these peptides could induce apoptosis in cancer cells through modulation of key signaling pathways .
Study 3: Siderophore Applications
Research on siderophore-drug conjugates utilizing Nδ-hydroxy-Nδ-acetyl-ornithine derivatives has shown promise in targeting bacterial infections. These conjugates exploit the natural iron uptake mechanisms of pathogens to enhance drug delivery efficiency .
Data Table: Biological Activities and Applications
Q & A
Basic Research Questions
Q. What is the standard protocol for coupling Fmoc-Orn(Fmoc)-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Activate this compound with 2 equivalents of HATU and HOAt in DMF, along with DIPEA (4:1 molar ratio of amino acid to activator). Couple to resin-bound peptides for 1 hour under rotation, followed by DMF washing (3×) to remove excess reagents. This protocol minimizes side reactions and ensures efficient incorporation . For orthogonal protection, use Dde or Alloc groups on the side chain to enable selective deprotection .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store at –20°C to –80°C in a desiccated environment to prevent hydrolysis of the Fmoc groups. Pre-dissolve in anhydrous DMF (0.1–0.2 M) for immediate use in SPPS, and avoid prolonged exposure to piperidine during deprotection steps to reduce premature cleavage .
Q. Which analytical methods are recommended to confirm the purity of this compound after synthesis?
- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>98%) and LC-MS for molecular weight verification. Cross-validate with H NMR in DMSO-d6 to confirm the absence of residual solvents or protecting group fragments .
Advanced Research Questions
Q. How can researchers troubleshoot incomplete coupling of this compound during SPPS?
- Methodological Answer :
- Step 1 : Verify activation efficiency by pre-activating the amino acid for 1–2 minutes before coupling .
- Step 2 : Increase coupling time to 2 hours or use double coupling (2×1 hour) for sterically hindered residues.
- Step 3 : Monitor resin loading via Kaiser or chloranil tests. If incomplete, switch to PyBOP/HOBt activation for improved kinetics .
Q. What strategies enable orthogonal deprotection of this compound in multi-step syntheses?
- Methodological Answer :
- Strategy 1 : Use Dde on the Orn side chain (removable with 2% hydrazine in DMF) alongside Fmoc on the α-amine. This allows sequential deprotection for branched peptide assembly .
- Strategy 2 : Pair Fmoc with acid-labile groups (e.g., Alloc) for orthogonal cleavage using Pd(0) catalysts. This is critical for synthesizing cyclic or dendritic architectures .
Q. How does this compound’s side-chain length influence supramolecular self-assembly?
- Methodological Answer : The ornithine side chain (compared to lysine) introduces shorter spacers, affecting hydrogen-bonding networks and π-π stacking of Fmoc groups. Characterize using:
- FTIR : To identify β-sheet (1630 cm) vs. polyproline II (1650 cm) conformations.
- TEM : Visualize nanofiber morphology, which correlates with amphiphilic stacking patterns .
- Contradiction Alert : challenges the assumption of β-sheet dominance, highlighting water-mediated hydrogen bonding as a stabilizing factor.
Experimental Design & Data Analysis
Q. How to design a kinetic study comparing coupling efficiencies of this compound with other branched amino acids?
- Methodological Answer :
- Design : Use a model peptide (e.g., Gly-X-Gly, where X = Orn(Fmoc), Lys(Boc), or Dap(Fmoc)). Monitor coupling via UV quantification of Fmoc release during deprotection.
- Controls : Include HATU vs. PyBOP activators and vary DIPEA concentrations (2–4 eq.).
- Data Analysis : Calculate coupling yields using HPLC peak integration and compare activation energy barriers via Arrhenius plots .
Q. What are the implications of conflicting NMR data for this compound’s conformational stability?
- Methodological Answer : Discrepancies in H NMR shifts (e.g., Fmoc aromatic protons) may arise from solvent polarity (DMF vs. DMSO) or aggregation. Mitigate by:
- Approach 1 : Acquire spectra at elevated temperatures (50–60°C) to disrupt aggregates.
- Approach 2 : Use diffusion-ordered spectroscopy (DOSY) to differentiate monomeric vs. oligomeric states .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
